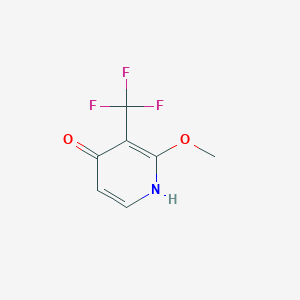

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

CAS No.: 1227580-78-0

Cat. No.: VC2746815

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227580-78-0 |

|---|---|

| Molecular Formula | C7H6F3NO2 |

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | 2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | QWFRXVWIGWARNP-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=O)C=CN1)C(F)(F)F |

| Canonical SMILES | COC1=C(C(=O)C=CN1)C(F)(F)F |

Introduction

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative that features a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. This compound belongs to the class of trifluoromethylpyridines, which are known for their unique physicochemical properties. These properties enhance their utility in various scientific and industrial applications, particularly in pharmaceutical chemistry and agrochemical formulations due to increased lipophilicity and metabolic stability .

Synthesis and Purification

The synthesis of 4-hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves several methods, often requiring controlled conditions to optimize yield and purity. Techniques such as maintaining specific temperatures and using catalysts are crucial for enhancing reaction efficiency. Purification methods like recrystallization or distillation are commonly employed to isolate the final product.

Chemical Reactions and Applications

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine can participate in various chemical reactions, including oxidation and reduction processes. Common reagents used include potassium permanganate for oxidation and palladium on carbon for reduction. These reactions allow for the creation of diverse derivatives with potential applications in medicinal chemistry.

Scientific Uses

This compound is valuable in research due to its structural features, which make it suitable for various applications in synthesis and research. Its unique properties contribute to its utility in pharmaceutical and agrochemical formulations.

Comparison Table

The comparison highlights the similarities and differences among these trifluoromethylpyridine derivatives, each with distinct applications based on their structural variations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume